molecular formula C17H19FN2O3 B2915562 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1286725-00-5

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2915562
CAS RN: 1286725-00-5
M. Wt: 318.348
InChI Key: YAWYTYMYNRNYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide, also known as FMPA, is a chemical compound that has gained significant attention in the field of scientific research. FMPA is a small molecule that can be synthesized in the laboratory, and its unique properties make it a valuable tool for understanding various biological processes.

Scientific Research Applications

Fluoroionophores for Metal Cation Sensing

A study on fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives has shown that compounds with pyridine moieties can specifically chelate metal cations like Zn^2+ in various solutions. This behavior indicates a potential application of similar structures, including 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide, in the development of selective metal cation sensors, which could be useful in environmental monitoring and bioimaging. The anionic-dependent metal binding behavior, facilitated by the pyridine moiety, supports extra intermolecular metal-fluorophore complexation, showing promise for cellular metal staining using general fluorescence and ratio fluorescence methods (Hong et al., 2012).

Antiproliferative Activity in Cancer Research

Research on pyridine linked thiazole derivatives has revealed compounds with significant antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7). These studies indicate that structural analogs of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide may possess potential as anticancer agents, providing a foundation for further exploration in drug discovery aimed at targeted cancer therapies. The ability of these compounds to inhibit cancer cell proliferation, with IC50 values in a competitive range compared to standard treatments, underscores their importance in medicinal chemistry and oncology (Alqahtani & Bayazeed, 2020).

Radioligands for Neuroimaging

The synthesis of radioligands like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[^18F]fluoromethyl-5-methoxybenzyl)acetamide highlights the utility of fluorophenoxy compounds in the development of tools for neuroimaging. These compounds, designed to target peripheral benzodiazepine receptors (PBR), are useful for visualizing PBR density in various brain regions using positron emission tomography (PET). Such radioligands provide valuable insights into neuroinflammation, neurodegeneration, and the potential for diagnosing and monitoring neurological disorders. The ability to synthesize these compounds with specific radioactivity suitable for in vivo imaging demonstrates the importance of fluorophenoxy derivatives in advancing neuroscientific research and clinical diagnostics (Zhang et al., 2003).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-22-11-10-20(12-14-6-8-19-9-7-14)17(21)13-23-16-5-3-2-4-15(16)18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWYTYMYNRNYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide

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